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molecular formula C5H4ClN3O2 B048866 4-Amino-2-chloro-3-nitropyridine CAS No. 2789-25-5

4-Amino-2-chloro-3-nitropyridine

Cat. No. B048866
M. Wt: 173.56 g/mol
InChI Key: PDQAWJXOYURKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109192B2

Procedure details

A solution of 28.0 g (0.193 mol) of 2,4-dichloro-3-nitropyridine in 300 ml of ammonia-saturated ethanol was stirred for four days at ambient temperature, then evaporated to dryness and the crude product thus obtained was purified by column chromatography (silica gel, eluant:dichloromethane with 0–5% ethanol).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH3:12]>>[NH2:12][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[C:7]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClC1=NC=CC(=C1[N+](=O)[O-])Cl
Name
Quantity
300 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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